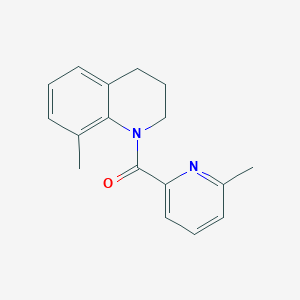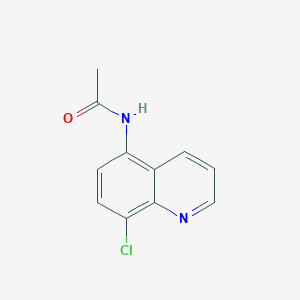![molecular formula C13H11N3O B7509907 (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one, also known as MPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug discovery research.
Mécanisme D'action
The mechanism of action of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and reduction of oxidative stress. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Orientations Futures
There are several future directions for the research on (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. One potential area of investigation is the development of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one-based drug delivery systems, which can improve its solubility and bioavailability. Another direction is the exploration of its potential applications in the treatment of other diseases, such as infectious diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and identification of its molecular targets can provide insights into the development of more potent and selective (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one derivatives.
Conclusion:
In conclusion, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is a promising compound that has demonstrated potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery research. Further studies are needed to fully understand its biochemical and physiological effects and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be synthesized through a multistep reaction process that involves the condensation of 1-methylpyrazole-4-carboxaldehyde with isatin in the presence of a suitable catalyst. The resulting intermediate is then subjected to a cyclization reaction, which forms the final product (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. The yield and purity of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-9(7-14-16)6-11-10-4-2-3-5-12(10)15-13(11)17/h2-8H,1H3,(H,15,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVFJMQBPCTBTO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)

![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)



